6-Azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. It is classified as a heterocyclic compound due to the presence of nitrogen in its ring system. The compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
6-Azabicyclo[3.2.1]octane-5-carboxylic acid falls under the classification of heterocyclic compounds, specifically within the subclass C07D of the United States Patent and Trademark Office classification system. This subclass includes compounds with nitrogen-containing rings that are not condensed with other ring systems .
The synthesis of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid typically involves several key steps:
Industrial synthesis may utilize optimized reaction conditions to maximize yield and purity, often incorporating techniques such as solvent extraction, crystallization, and purification processes.
The molecular formula of 6-Azabicyclo[3.2.1]octane-5-carboxylic acid is , with a molecular weight of approximately 155.19 g/mol. Its structure features a bicyclic framework with a carboxylic acid group at the 5-position and a nitrogen atom integrated into the ring system.
6-Azabicyclo[3.2.1]octane-5-carboxylic acid can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. The bicyclic structure enables it to fit into active sites, modulating enzyme activity or receptor binding, which can lead to various biological effects depending on the target involved .
While specific physical properties such as boiling point and melting point are not widely documented, the compound's density remains unspecified in available literature.
The compound exhibits typical reactivity associated with carboxylic acids and nitrogen-containing heterocycles:
Relevant data includes:
6-Azabicyclo[3.2.1]octane-5-carboxylic acid serves multiple scientific uses:
A highly efficient one-pot strategy for constructing the 6-azabicyclo[3.2.1]octane framework utilizes in situ generated 1-amido-1,3-dienes from aldehydes and amides, followed by cycloaddition with maleic anhydride. This domino reaction involves three sequential steps: (1) condensation of aldehydes (e.g., propionaldehyde) with amides (e.g., acetamide) to form 1-acylamino-1,3-dienes; (2) Diels-Alder cycloaddition with maleic anhydride; and (3) thermally induced intramolecular amidation to yield 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid derivatives. Optimized in N-methylpyrrolidinone (NMP) at 140°C, this method achieves yields of 60–81% for 10 distinct derivatives, significantly outperforming traditional multi-step sequences (26% yield for comparable structures) [1].
Table 1: Representative 6-Azabicyclo[3.2.1]octanes via Multi-Component Reactions
Aldehyde | Amide | Product | Yield (%) |
---|---|---|---|
Propionaldehyde | Acetamide | 7-Oxo-3-methyl-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid | 76 |
Butyraldehyde | Benzamide | 7-Oxo-3-ethyl-6-benzamido-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid | 68 |
Isobutyraldehyde | Acetamide | 3,5-Dimethyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid | 81 |
Key advantages include operational simplicity, avoidance of pre-functionalized dienes, and direct installation of the carboxylic acid moiety at C8. The anhydride ring in the Diels-Alder adduct facilitates intramolecular amidation, driving bicyclization [1].
Diels-Alder cycloadditions provide a stereocontrolled route to the bicyclic core, leveraging in situ-generated dienes or designed diene precursors. 1-Acetylamino-2-methyl-1,3-pentadiene (from propionaldehyde/acetamide condensation) undergoes [4+2] cycloaddition with maleic anhydride to afford 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid after spontaneous lactamization. This method excels in regioselectivity due to the electron-rich dienophile and the endo transition state preference [1].
Alternative routes employ ring-closing metathesis (RCM) to access saturated variants. Ethyl isocyanoacetate bis-homoallylation with 4-bromo-1-butene yields a diallylated intermediate, which undergoes RCM using Grubbs’ catalyst (5 mol%) to form a cycloheptene ring. Subsequent dibromination and intramolecular amination furnishes the 8-azabicyclo[3.2.1]octane-1-carboxylic acid ester, demonstrating the scaffold’s adaptability to carbocycle-triggered bicyclization [6].
Table 2: Diels-Alder vs. Metathesis Approaches
Strategy | Diene/Precursor | Dienophile/Reagent | Key Product | Diastereoselectivity |
---|---|---|---|---|
Classical Diels-Alder | 1-Acetylamino-2-methyl-1,3-pentadiene | Maleic anhydride | 7-Oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid | >20:1 endo/exo |
Ring-Closing Metathesis | Bis-homoallyl isocyanoacetate | Grubbs catalyst (G-II) | Ethyl 8-azabicyclo[3.2.1]octane-1-carboxylate | N/A (saturated core) |
Controlling relative stereochemistry at C5 and C6 is critical for pharmacological activity. Trans-diastereomers are accessible via radical-mediated bromocyclization. Treatment of N-Boc-protected cycloheptene derivatives with trimethylphenylammonium tribromide yields dibromides, where antiperiplanar elimination and subsequent intramolecular SN₂ displacement by the amine generate the trans-fused bicyclic system with >95% diastereomeric excess. This exploits the trans-diaxial arrangement of leaving groups in intermediate dibromides [6].
For cis-diastereomers, chiral pool strategies are effective. Starting from enantiopure cis-3,5-diacetoxycyclopentene, epoxidation and regioselective epoxide opening with trifluoroacetamide install the amine functionality. Spontaneous cyclization via nucleophilic attack on an ester group yields cis-configured 6-azabicyclo[3.2.1]octan-3-one-5-carboxylic acid derivatives. The rigid cyclopentane backbone dictates stereochemistry, achieving >99% ee in total syntheses of alkaloids like (±)-akuammicine [6] [8].
Enantioselective routes leverage chiral catalysts or auxiliaries to access single enantiomers. A prominent method uses tert-butoxycarbonyl (Boc)-protected glyoxylate imines in asymmetric Mannich reactions. Chiral Cu(II)-bisoxazoline catalysts promote addition of silyl ketene acetals to imines, yielding β-amino esters with >90% ee. Subsequent Dieckmann condensation and reductive amination afford 8-azabicyclo[3.2.1]octane-1-carboxylic acids with retained enantiopurity [8].
Structure-activity relationship (SAR) studies of pyrazole-azabicyclo[3.2.1]octane sulfonamides reveal that enantiopurity enhances target engagement. For instance, ARN19689—a potent NAAA inhibitor (IC₅₀ = 42 nM)—incorporates an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane core synthesized via asymmetric hydrogenation. The (1S,5R) configuration optimizes binding to the enzyme’s catalytic cleft, demonstrating a 100-fold activity increase over racemic mixtures .
Table 3: Catalytic Systems for Enantioselective Synthesis
Catalyst/Reagent | Key Intermediate | Enantiomeric Excess (%) | Final Compound | Biological Activity |
---|---|---|---|---|
Cu(II)-Box complex | tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate | 94 | (1S,5R)-6-Boc-6-azabicyclo[3.2.1]octane-5-carboxylic acid | NAAA inhibitor scaffold |
Rh-DuPhos | endo-Ethoxymethyl-pyrazinyloxy azabicyclooctane | >99 | ARN19689 | h-NAAA IC₅₀ = 0.042 µM |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: